molecular formula C21H28N2O5 B8800720 Tert-butyl 4-(2-(ethoxycarbonyl)-4-methylbenzofuran-5-yl)piperazine-1-carboxylate CAS No. 1192172-70-5

Tert-butyl 4-(2-(ethoxycarbonyl)-4-methylbenzofuran-5-yl)piperazine-1-carboxylate

Cat. No. B8800720
M. Wt: 388.5 g/mol
InChI Key: MEAIAKVRUHPFEA-UHFFFAOYSA-N
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Patent
US08575161B2

Procedure details

Toluene (30 ml) was stirred under argon atmosphere for 30 minutes at room temperature. Cesium carbonate (4.83 g, 0.015 mol), palladium acetate (0.19 g, 0.0008 mol), BINAP (0.66 g, 0.001 mol), 5-Bromo-4-methyl-benzofuran-2-carboxylic acid ethyl ester (3 g, 0.010 mol) and piperazine-1-carboxylic acid tert-butyl ester (2.16 g, 0.001 mol) was added with a regular interval of 30 minutes under argon atmosphere. The reaction mixture was stirred for 30 minutes at room temperature and then heated to reflux. The mixture was maintained at reflux for 16 hours. The reaction mixture was diluted with ethyl acetate (50 ml) and the inorganic material was filtered. The filtrate was then washed with water (2×15 ml), brine solution (50 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to get crude product as dark brown solid. Column chromatography using 5/95 ethyl acetate/hexane yielded 4-(2-ethoxycarbonyl-4-methyl-benzofuran-5-yl)-piperazine-1-carboxylic acid tert-butyl ester (1.4 g, 34.1%)
Quantity
4.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.[CH2:53]([O:55][C:56]([C:58]1[O:59][C:60]2[CH:66]=[CH:65][C:64](Br)=[C:63]([CH3:68])[C:61]=2[CH:62]=1)=[O:57])[CH3:54].[C:69]([O:73][C:74]([N:76]1[CH2:81][CH2:80][NH:79][CH2:78][CH2:77]1)=[O:75])([CH3:72])([CH3:71])[CH3:70]>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.CCCCCC.C1(C)C=CC=CC=1>[C:69]([O:73][C:74]([N:76]1[CH2:81][CH2:80][N:79]([C:64]2[CH:65]=[CH:66][C:60]3[O:59][C:58]([C:56]([O:55][CH2:53][CH3:54])=[O:57])=[CH:62][C:61]=3[C:63]=2[CH3:68])[CH2:78][CH2:77]1)=[O:75])([CH3:72])([CH3:70])[CH3:71] |f:0.1.2,7.8.9,10.11|

Inputs

Step One
Name
Quantity
4.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.66 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C(=C(C=C2)Br)C
Name
Quantity
2.16 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
0.19 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the inorganic material was filtered
WASH
Type
WASH
Details
The filtrate was then washed with water (2×15 ml), brine solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get crude product as dark brown solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=CC2=C(C=C(O2)C(=O)OCC)C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 34.1%
YIELD: CALCULATEDPERCENTYIELD 360.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.